2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate
Description
Chemical Structure and Properties The compound 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate (CAS 248603-11-4) is a bifunctional bromoester featuring two 2-bromo-2-methylpropanoate groups linked via an ethyl disulfide (-S-S-) bridge. This structure confers dual reactivity: the bromoester moieties act as initiators for atom transfer radical polymerization (ATRP), while the disulfide bond enables redox-responsive cleavage .
Synthesis
A related compound, DSC-SS-Br (a disulfide-linked bromoester), was synthesized via reaction of a hydroxyl-containing precursor with N,N'-disuccinimidyl carbonate (DSC), yielding a product with 21% efficiency after purification by flash chromatography . While specific details for the target compound are sparse, its synthesis likely follows analogous esterification and disulfide formation steps.
Applications
Primarily used in polymer chemistry, this compound serves as a multi-functional ATRP initiator and crosslinker. Its reducible disulfide bridge makes it valuable in stimuli-responsive materials for drug delivery or self-healing polymers .
Properties
IUPAC Name |
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Br2O4S2/c1-11(2,13)9(15)17-5-7-19-20-8-6-18-10(16)12(3,4)14/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBWWYBXPGZCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCSSCCOC(=O)C(C)(C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730608 | |
| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817637-79-9 | |
| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(2'-bromoisobutyryloxy)ethyl]disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with ethylene glycol to form an ester intermediate. This intermediate is then reacted with a disulfide compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and disulfide formation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable disulfide bonds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, which are crucial in various biochemical processes. The compound’s ester groups can also participate in hydrolysis reactions, releasing the active components .
Comparison with Similar Compounds
Disulfide-Containing Bromoesters
Key Differences :
Methacrylate Esters
Key Differences :
PEG-Modified Bromoesters
Key Differences :
Aromatic Bromoesters
Key Differences :
Simple Alkyl Bromoesters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | References |
|---|---|---|---|---|---|
| Isopropyl 2-bromo-2-methylpropanoate | C₇H₁₃BrO₂ | 209.08 | Bromoester, alkyl | Small-molecule synthesis |
Key Differences :
- Simpler alkyl esters lack functional diversity (e.g., disulfide or PEG chains), limiting utility in advanced materials.
- Lower steric hindrance in isopropyl derivatives accelerates ATRP initiation compared to bulkier analogs .
Research Findings and Functional Implications
Disulfide Reactivity: The target compound’s -S-S- bond enables controlled degradation under reducing environments (e.g., glutathione-rich tumor tissues), a feature absent in non-disulfide analogs .
Bromoester Efficiency : Bromine’s high leaving group ability ensures rapid initiation in ATRP, outperforming chlorine or iodine-containing esters .
Solubility Trade-offs : Hydrophilic modifications (e.g., PEG chains) enhance biocompatibility but reduce radical stability during polymerization .
Synthetic Challenges : Low yields (~21%) in disulfide-linked bromoester synthesis highlight the need for optimized purification protocols .
Biological Activity
The compound 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate , with CAS number 817637-79-9 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Molecular Structure and Characteristics
- Molecular Formula : CHBrOS
- Molecular Weight : 452.23 g/mol
- Density : 1.478 g/mL at 25°C
- Flash Point : >110°C
- Solubility : Insoluble in water, soluble in ethanol and ether
The compound's structure features a disulfide linkage, which may contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrOS |
| Molecular Weight | 452.23 g/mol |
| Density | 1.478 g/mL at 25°C |
| Flash Point | >110°C |
| Solubility | Insoluble in water |
The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:
- Antioxidant Activity : The disulfide bond may play a crucial role in the compound's antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could impact cell proliferation and apoptosis.
- Cell Signaling Modulation : The compound might influence cell signaling pathways, particularly those related to inflammation and immune response.
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored through various assays. Compounds with similar bromoalkyl groups have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties.
Case Studies
- Study on Antioxidant Effects : A study evaluated the antioxidant capacity of disulfide-containing compounds, revealing that they effectively reduced oxidative stress markers in vitro. The study highlighted the potential of such compounds for therapeutic applications in oxidative stress-related diseases.
- Anticancer Research : In a series of experiments involving bromo derivatives, researchers found that these compounds significantly inhibited the growth of several cancer cell lines. The mechanisms were attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : A comparative study assessed various bromo compounds against common pathogens, indicating that certain structural features enhance antibacterial activity. The results suggested that modifications similar to those present in our compound could yield effective antimicrobial agents.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Effective at reducing oxidative stress markers |
| Anticancer | Induces apoptosis and inhibits tumor growth |
| Antimicrobial | Potential effectiveness against bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
